4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the triazolopyridazine core makes this compound particularly interesting for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Assembly of Pyrimidine Ring: The final step involves the condensation of the intermediate with appropriate pyrimidine precursors under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used in the study of cellular signaling pathways and the role of specific proteins in disease mechanisms.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves the inhibition of specific molecular targets such as kinases. The compound binds to the active site of these enzymes, preventing their activity and thereby inhibiting the proliferation of cancer cells . Molecular docking studies have shown that the compound can form stable interactions with the target proteins, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their enhanced metabolic stability and bioavailability.
Uniqueness
4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its specific combination of the triazolopyridazine core and the trifluoromethyl group, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H17F3N8 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-[5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H17F3N8/c1-10-4-5-21-16(22-10)27-8-11-6-26(7-12(11)9-27)14-3-2-13-23-24-15(17(18,19)20)28(13)25-14/h2-5,11-12H,6-9H2,1H3 |
InChI Key |
NLJURHQUJCTUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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